N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a synthetic small molecule featuring two key heterocyclic motifs: a 1,3-oxazolidin-2,4-dione ring and a 6-oxo-1,6-dihydropyridazine moiety, linked via a phenylethyl-acetamide scaffold. The oxazolidinone group is a pharmacophoric element known for its role in antimicrobial and anti-inflammatory agents , while the pyridazinone core is associated with cardiovascular and central nervous system modulation . Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., azide-mediated coupling in or HBTU-assisted amidation in ).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c22-14(10-21-15(23)7-4-8-18-21)19-13(12-5-2-1-3-6-12)9-20-16(24)11-26-17(20)25/h1-8,13H,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZQJOFOXRVSBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Formation of the Pyridazinone Ring: This involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the oxazolidinone and pyridazinone intermediates under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.
Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially leading to ring-opening.
Substitution: Both the oxazolidinone and pyridazinone rings can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent due to the presence of the oxazolidinone ring.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations
Heterocyclic Diversity: The target compound uniquely combines oxazolidinone and pyridazinone rings, whereas others prioritize either one (e.g., pyridazinone in or oxazolidinone in ).
Substituent Effects :
- The 1-phenylethyl group in the target compound may enhance lipophilicity, favoring membrane permeability compared to the polar pyridinyl-thiazole in or the thiophene in .
- Electron-withdrawing groups (e.g., 2-chlorophenyl in ) could modulate electronic properties, influencing binding interactions with biological targets .
Synthetic Routes: The target compound’s acetamide linkage suggests synthesis via amide coupling, analogous to methods in (azide coupling) and (HBTU-mediated cyclopropane amidation) . and highlight the use of oxadiazole and oxazolidinone precursors, underscoring the relevance of heterocyclic intermediates in constructing such molecules .
Pharmacological Implications (Inferred)
- Oxazolidinone Role: The oxazolidinone moiety in the target compound and ’s compound 73 may confer antibacterial or anti-inflammatory activity, as seen in linezolid-like drugs .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazolidinone ring and a pyridazine moiety, which are known for their diverse biological activities. The chemical structure can be represented as follows:
| Component | Structure |
|---|---|
| Oxazolidinone | Oxazolidinone |
| Pyridazine | Pyridazine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxazolidinone moiety can form hydrogen bonds with active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects. The compound may exert protective actions against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activities and reducing inflammatory cytokine levels.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A separate investigation focused on the compound's effects on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, suggesting a dose-dependent response .
In Vitro Studies
Table 1 summarizes key findings from various in vitro studies assessing the biological activity of the compound.
| Study | Biological Activity | Cell Line/Organism | MIC/IC50 |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Anticancer | MCF7 (breast cancer) | IC50 = 50 µM |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary animal models suggest potential therapeutic benefits in treating infections and tumors. Further research is needed to elucidate pharmacokinetics and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
